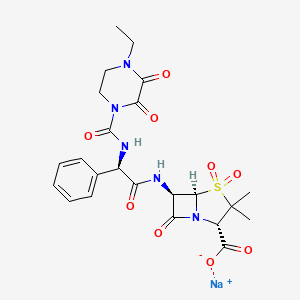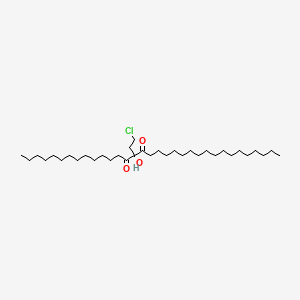
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione is a synthetic organic compound characterized by its unique structure, which includes a chloroethyl group, a hydroxy group, and a diketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the diketone moiety: This can be achieved through the Claisen condensation reaction, where esters are reacted with ketones in the presence of a strong base.
Introduction of the chloroethyl group: This step involves the alkylation of the diketone intermediate with 2-chloroethanol under acidic conditions.
Hydroxylation: The final step involves the selective hydroxylation of the intermediate compound to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of azido or thioether derivatives.
Applications De Recherche Scientifique
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The hydroxy and diketone groups may also contribute to its activity by forming hydrogen bonds and coordinating with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and bis(2-chloroethyl) ether.
Mechlorethamine: Known for its use as an anticancer agent, mechlorethamine also contains chloroethyl groups that alkylate DNA.
Bis(2-chloroethyl) ether: Used in organic synthesis and as a solvent, this compound also features chloroethyl groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C35H67ClO3 |
|---|---|
Poids moléculaire |
571.4 g/mol |
Nom IUPAC |
15-(2-chloroethyl)-15-hydroxytritriacontane-14,16-dione |
InChI |
InChI=1S/C35H67ClO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35(39,31-32-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h39H,3-32H2,1-2H3 |
Clé InChI |
CCEDGGWYZSSKKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(C(=O)CCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


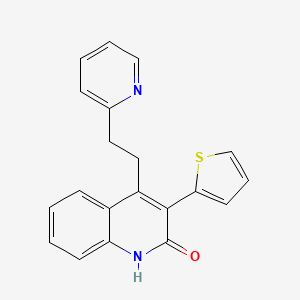
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
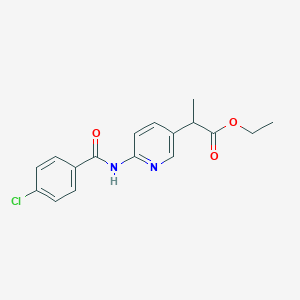
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
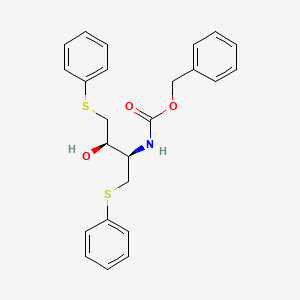
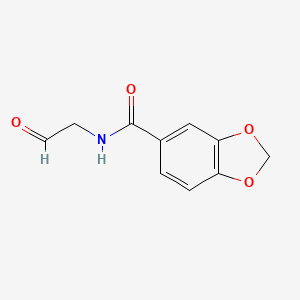
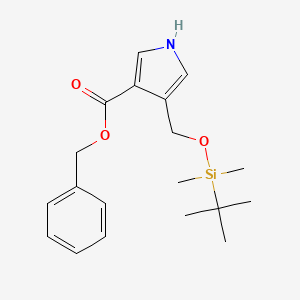
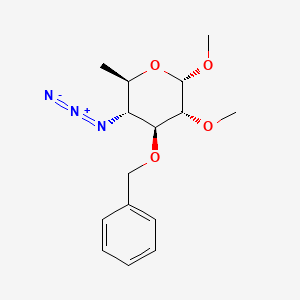
![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
